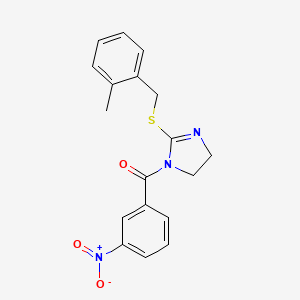

(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-nitrophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-13-5-2-3-6-15(13)12-25-18-19-9-10-20(18)17(22)14-7-4-8-16(11-14)21(23)24/h2-8,11H,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIAOJUNRNHLMGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

Thioether Formation: The thioether linkage is introduced by reacting 2-methylbenzyl chloride with a thiol compound under basic conditions.

Coupling with Nitrophenyl Group: The final step involves coupling the imidazole-thioether intermediate with a 3-nitrobenzoyl chloride in the presence of a base to form the desired methanone compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone: can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or catalytic hydrogenation.

Substitution: The methanone group can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, catalytic hydrogenation.

Substitution: Amines, alcohols, under acidic or basic conditions.

Major Products

Oxidation: Sulfoxide, sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted methanone derivatives.

Wissenschaftliche Forschungsanwendungen

(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone: has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism by which (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone exerts its effects depends on its interaction with molecular targets. The compound can bind to enzymes or receptors, altering their activity. The nitrophenyl group may participate in electron transfer reactions, while the imidazole ring can coordinate with metal ions, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structurally analogous compounds share core features like sulfonamide/benzamide backbones, piperazine/piperidine rings, or methylenedioxyphenyl groups. Below is a comparative analysis based on structural and functional attributes:

Table 1: Structural and Functional Comparison

Key Findings from Structural Comparisons

Piperazine Modifications: The target compound’s 4-methylpiperazine group contrasts with dichlorophenyl-piperazine in compound 7o .

Sulfonamide vs. Carboxamide Backbones :

- Sulfonamides (e.g., target compound) generally exhibit stronger hydrogen-bonding capacity and metabolic stability compared to carboxamides (e.g., compound 74 ) due to the sulfonyl group’s electronegativity .

Aromatic Substituents :

- The ethoxy group in the target compound may confer higher lipophilicity than methoxy or chloro substituents (e.g., in compound 74 or 7o ), influencing blood-brain barrier permeability .

Linker Flexibility :

- The ethyl chain in the target compound provides greater conformational flexibility than the allyl linker in ’s compound, which could enhance binding to flexible receptor pockets .

Research Implications and Limitations

While structural parallels exist, direct pharmacological data for the target compound (e.g., receptor binding affinity, metabolic stability) are absent in the provided evidence. Comparisons are thus extrapolated from analogous compounds:

- Piperazine derivatives are frequently employed in antipsychotic or antidepressant agents, hinting at CNS applications .

Further studies are required to validate these hypotheses and quantify the compound’s pharmacokinetic and pharmacodynamic profiles.

Biologische Aktivität

The compound (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone represents a novel class of organic molecules with potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Thioether functional group

- Imidazole ring

- Ketone moiety

These structural components suggest potential interactions with various biological targets, making it an interesting candidate for medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Thioether Linkage: Reaction between 2-methylbenzyl chloride and sodium thiolate.

- Imidazole Ring Formation: Cyclization of an appropriate diamine with a carbonyl compound.

- Final Coupling: Coupling of the thioether and imidazole intermediates under suitable conditions.

Biological Activity

Research indicates that compounds similar to (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone exhibit various biological activities, including:

- Antimicrobial Activity: Similar compounds have shown effectiveness against a range of bacterial strains.

- Antitumor Activity: Studies suggest potential for inhibiting cancer cell proliferation.

The mechanism by which this compound exerts its biological effects likely involves:

- Interaction with specific enzymes or receptors.

- Modulation of signaling pathways related to cell growth and apoptosis.

Research Findings

Recent studies have evaluated the biological activity of this compound and its analogs using various in vitro and in vivo assays.

Case Studies

- Antitumor Activity Evaluation:

- Antimicrobial Studies:

Summary of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (2-methylbenzyl)thio derivatives | Thioether, imidazole | Antimicrobial |

| Benzothiazole derivatives | Thiazole ring | Anticancer |

| 4-Thiazolidinones | Thiazolidine ring | Antidiabetic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.